8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline
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Overview
Description
8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline is a complex organic compound that features a benzimidazole moiety fused to a dihydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The dihydroquinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be performed using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its potential use in drug development for treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzimidazole moiety can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure, known for its broad range of biological activities.
Quinoline: Another related compound with a fused ring system, used in the synthesis of various pharmaceuticals and dyes.
Tetrahydroquinoline: A reduced form of quinoline, with applications in medicinal chemistry and materials science.
Uniqueness
8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline is unique due to its combination of benzimidazole and dihydroquinoline moieties. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
Molecular Formula |
C20H21N3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
8-(1H-benzimidazol-2-yl)-2,2,4,6-tetramethyl-1H-quinoline |
InChI |
InChI=1S/C20H21N3/c1-12-9-14-13(2)11-20(3,4)23-18(14)15(10-12)19-21-16-7-5-6-8-17(16)22-19/h5-11,23H,1-4H3,(H,21,22) |
InChI Key |
RLKCCVYRVPBUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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